molecular formula C17H18N3O4S- B1263537 Metampicillin(1-)

Metampicillin(1-)

Cat. No. B1263537
M. Wt: 360.4 g/mol
InChI Key: FZECHKJQHUVANE-MCYUEQNJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Metampicillin(1-) is a penicillinate anion. It is a conjugate base of a metampicillin.

Scientific Research Applications

Structural Insights

  • Metampicillin as a Cyclic Aminal : Metampicillin is a β-lactam antibiotic formed from the reaction of ampicillin with formaldehyde, resulting in a cyclic aminal structure. This finding is crucial as it clarifies the structural composition of metampicillin, which was previously unclear. The stability of the cyclic aminal methylene in metampicillin also highlights the complex interactions possible with formaldehyde in biomedically relevant molecules (Reinbold et al., 2020).

Antibiotic Environmental Impact

  • Antibiotics in the Aquatic Environment : While not specific to metampicillin, this research offers context on the broader environmental impacts of antibiotics, including their persistence and ecotoxicity in aquatic environments. These insights can inform considerations for the environmental management of metampicillin and similar antibiotics (Kovaláková et al., 2020).

Evolution of Antibiotics

  • Antibiotic Discovery and Development : Metampicillin's role as a β-lactam antibiotic is part of a larger narrative in antibiotic development, where the discovery, evolution, and resistance patterns of such drugs are critical for future antibiotic research and application. This context is valuable in understanding the place of metampicillin in the history and future of antibiotic research (Hutchings et al., 2019).

properties

Product Name

Metampicillin(1-)

Molecular Formula

C17H18N3O4S-

Molecular Weight

360.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/p-1/t10-,11-,12+,15-/m1/s1

InChI Key

FZECHKJQHUVANE-MCYUEQNJSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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